4-Pentyloxolan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Pentyloxolan-2-one involves the cyclization of 5-hydroxydecanoic acid. This reaction typically occurs under acidic conditions, where the hydroxyl group reacts with the carboxylic acid group to form the lactone ring. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the hydrogenation of 4-pentenoic acid followed by cyclization. This method is preferred due to its high yield and purity. The reaction conditions involve the use of a hydrogenation catalyst such as palladium on carbon and a suitable solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions
4-Pentyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 5-hydroxydecanoic acid.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
4-Pentyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the flavor and fragrance industry as a flavoring agent and in the production of perfumes and cosmetics.
Mechanism of Action
The mechanism of action of 4-Pentyloxolan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, in biological systems, it can interact with membrane proteins, altering their function and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Gamma-Nonanolactone:
Dihydro-5-pentyl-2(3H)-furanone: Another lactone with similar chemical properties and applications.
4-Nonanolactone: A related compound with a similar lactone ring structure.
Uniqueness
4-Pentyloxolan-2-one is unique due to its specific odor profile and its widespread occurrence in natural sources. Its ability to impart a creamy and coconut-like flavor makes it particularly valuable in the food and fragrance industries. Additionally, its versatility in chemical reactions and potential biological activities further distinguish it from other similar compounds.
Properties
CAS No. |
55881-98-6 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-pentyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3 |
InChI Key |
KLOKEKBLBOCWBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)OC1 |
Origin of Product |
United States |
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